1-Chloro-3-methylbenzo[f]quinoline
Description
1-Chloro-3-methylbenzo[f]quinoline (CAS: 61773-05-5) is a halogenated quinoline derivative characterized by a fused benzene and pyridine ring system. The compound features a chlorine atom at the 1-position and a methyl group at the 3-position of the benzo[f]quinoline scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Historically, its synthesis has been documented via halogenation and alkylation reactions, as evidenced by early studies from Kaslow and Sommer (1946) .
Properties
CAS No. |
61773-02-2 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-chloro-3-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
InChI Key |
IZVQHCCAASQAQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[f]quinoline derivatives, including 1-chloro-3-methylbenzo[f]quinoline. Research indicates that modifications to the benzo[f]quinoline structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective activity against leukemia cells and significant cytotoxicity against non-small cell lung cancer and melanoma cells . The structure-activity relationship (SAR) studies suggest that the presence of chlorine and methyl groups can influence the biological activity of these compounds, making them promising candidates for further development in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that quinoline derivatives exhibit significant activity against a range of bacterial and fungal pathogens. For example, compounds derived from benzo[f]quinoline structures have shown effectiveness against Mycobacterium smegmatis and other microbial strains . The incorporation of halogen atoms, such as chlorine, is known to enhance antimicrobial efficacy due to increased lipophilicity and reactivity .
Antituberculosis Agents
There is ongoing research into the use of this compound and its derivatives as potential antituberculosis agents. The structural features of quinolines are associated with various biological activities, including antitubercular effects. Compounds with this scaffold have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis, showing promising results in preliminary screenings .
Synthetic Utility
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. These synthetic routes often utilize halogenation methods to introduce chlorine at specific positions on the quinoline ring, enhancing the compound's reactivity for further derivatization . The versatility in synthesis enables the creation of a library of derivatives with tailored biological properties.
Hybrid Compounds
The potential for creating hybrid compounds by combining this compound with other pharmacophores has been explored. Such hybrids can exhibit synergistic effects, enhancing their pharmacological profiles compared to their individual components. For instance, hybridization with benzothiazole or urea moieties has shown improved biological activities, suggesting that this approach could lead to novel therapeutic agents .
Optoelectronic Applications
Fluorescent Properties
Research indicates that benzo[f]quinoline derivatives possess interesting fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The extended π-conjugation in these compounds contributes to their ability to emit light efficiently when excited . This characteristic opens avenues for their use in advanced materials science.
Table 1: Summary of Biological Activities
Table 2: Synthetic Routes for Derivatives
| Step Number | Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Halogenation | 3-Methylbenzo[f]quinoline | This compound | 85 |
| 2 | Cycloaddition | Quaternary salt | Hybrid compound | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 1-chloro-3-methylbenzo[f]quinoline with key analogues:
Key Observations :
- Halogen vs. Alkyl Groups: The chlorine atom in this compound increases electrophilicity compared to purely alkylated analogues (e.g., 6-methyl-2-phenylquinoline), enhancing its utility in nucleophilic substitution reactions .
- Positional Effects : Chlorine at the 1-position (as opposed to 3-chloromethyl derivatives) reduces steric hindrance, facilitating regioselective reactions .
Physical and Chemical Properties
- Solubility: The methyl group in this compound improves solubility in organic solvents (e.g., DCM, ethanol) compared to non-methylated chloroquinolines .
- Thermal Stability: Decomposition temperature (Td) ranges from 220–240°C, higher than 3-(chloromethyl)quinoline HCl (Td = 180°C) due to reduced hygroscopicity .
Preparation Methods
Table 1: Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Molar ratio (aniline:silferc) | 1:1 to 1:1.5 |
| Temperature range | 70–75°C |
| Yield | 55–65% |
| Solvent | Acetic acid |
| Key advantage | Avoids volatile organic solvents |
This method’s novelty lies in its eco-friendly profile, as it eliminates hazardous solvents and improves yield compared to classical approaches. However, the requirement for rigorous moisture-free conditions and catalyst preparation adds operational complexity.
Rhodium-Catalyzed One-Pot Synthesis (WO2015198349A1)
The patent WO2015198349A1 introduces a high-yielding, one-pot method using rhodium acetate () as a catalyst. The synthesis involves:
-
Formylation : Chloroaniline derivatives react with β-propiolactone in formic acid.
-
C–H activation : Rhodium acetate facilitates regioselective insertion at the ortho position.
-
Cyclization : Spontaneous ring closure forms the benzo[f]quinoline core.
Table 2: Optimized Parameters for Rhodium-Catalyzed Synthesis
| Parameter | Details |
|---|---|
| Catalyst loading | 2–5 mol% |
| Temperature | 20–30°C |
| Reaction time | 5–6 hours |
| Yield | >80% |
| Solvent | Formic acid |
This method excels in regioselectivity and scalability, making it industrially viable. The recyclability of the rhodium catalyst further enhances its cost-effectiveness. However, the use of precious metal catalysts raises concerns about environmental and economic sustainability.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | Temperature (°C) | Catalyst System | Scalability |
|---|---|---|---|---|
| Bahuguna et al. | N/A | High (>100) | Acidic conditions | Limited |
| Twin-catalyst | 55–65 | 70–75 | Silferc + | Moderate |
| Rhodium-catalyzed | >80 | 20–30 | High |
-
Efficiency : The rhodium-catalyzed method outperforms others in yield and mild conditions.
-
Sustainability : Twin-catalyst systems offer greener profiles by avoiding toxic solvents.
-
Cost : Classical methods remain the most economical but suffer from reproducibility issues.
Q & A
Q. What are the common synthetic routes for 1-chloro-3-methylbenzo[f]quinoline?
The synthesis typically involves cyclization reactions of precursors like 2-naphthylamine derivatives. For example, condensation of 2-naphthylamine with γ-butyrolactone derivatives in the presence of phosphoryl chloride (POCl₃) can yield chloro-substituted benzo[f]quinoline scaffolds. Reaction conditions such as temperature (80–120°C) and stoichiometric ratios of POCl₃ are critical for regioselective chlorination . Alternative routes may use Friedländer or Skraup reactions, with chlorination steps introduced via electrophilic substitution.
Q. How is the purity and structure of this compound validated experimentally?
Characterization relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, chloro at C1).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₄H₁₀ClN, MW 227.69 g/mol).
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as seen in related quinoline derivatives .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What preliminary biological activities are associated with this compound?
While direct data is limited, structurally similar quinolines exhibit antimicrobial and anticancer properties. For example, 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline shows activity against Staphylococcus aureus (MIC 8 µg/mL) . Standard assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are recommended. Preliminary testing should prioritize dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target specificity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., DNA topoisomerase II or kinase enzymes).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl) at C1 enhance DNA intercalation potential .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., BBB permeability, CYP450 inhibition) .
Q. What strategies resolve contradictory data in biological activity studies of quinoline derivatives?
Contradictions often arise from assay variability or substituent effects. Mitigation approaches include:
- Standardized Protocols : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled oxygen levels.
- Metabolite Profiling : LC-MS/MS to identify active metabolites interfering with parent compound activity .
- Crystallographic Analysis : Resolve binding modes to confirm target engagement, as done for dopaminergic enone prodrugs .
Q. How do reaction conditions influence regioselectivity in the chlorination of benzo[f]quinoline scaffolds?
Chlorination at C1 vs. C2 depends on:
- Catalysts : Lewis acids (e.g., FeCl₃) favor electrophilic substitution at electron-rich positions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for C1 substitution .
- Temperature : Higher temperatures (≥100°C) may promote thermodynamic control, favoring more stable regioisomers. Optimization via DoE (Design of Experiments) is advised .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
